molecular formula C13H14N2O2 B1340416 ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 113502-46-8

ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1340416
CAS No.: 113502-46-8
M. Wt: 230.26 g/mol
InChI Key: HUSYDQBISBQGTN-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 1-phenyl group at position 1, a methyl group at position 3, and an ethyl ester at position 4 of the pyrazole ring. This compound is synthesized via cyclocondensation reactions, such as the reaction between ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride . Its molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.27 g/mol.

Key structural features include:

  • Aromatic pyrazole core: Facilitates π-π stacking interactions in crystal packing.
  • Electron-withdrawing ester group: Enhances reactivity in nucleophilic substitution or hydrolysis.
  • Substituent effects: The methyl group provides steric bulk, while the phenyl group contributes to hydrophobicity.

Crystallographic studies using Hirshfeld surface analysis reveal intermolecular interactions dominated by C–H···O hydrogen bonds and C–H···π contacts, stabilizing its crystal lattice .

Properties

IUPAC Name

ethyl 3-methyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-15(14-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSYDQBISBQGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549589
Record name Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113502-46-8
Record name Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The general reaction conditions include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as zinc oxide nanoparticles can enhance the regioselectivity and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate serves as a scaffold for developing drugs targeting various diseases:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin.
  • Anticancer Activity :
    • In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Dose-dependent inhibition with effective IC50 values has been reported.
  • Anti-inflammatory Activity :
    • Noted for its potential in treating inflammatory diseases such as arthritis, this compound may reduce inflammation through various biochemical pathways.

Agriculture

In agricultural applications, this compound is utilized in the synthesis of agrochemicals, including:

  • Herbicides
  • Fungicides

These applications leverage the compound's biological activity to enhance crop protection and yield.

Materials Science

The compound is explored for potential uses in materials science:

  • Organic Electronics : Pyrazole derivatives are investigated for their electronic properties.
  • Coordination Chemistry : It acts as a ligand in various coordination complexes, potentially enhancing catalytic processes.

Study 1: Antimicrobial Efficacy

A recent study synthesized derivatives of this compound and tested them against common pathogens. Results indicated significant antibacterial activity that could lead to new treatments for resistant bacterial infections.

Study 2: Anticancer Potential

In vitro experiments evaluated the anticancer potential of this compound against various cancer cell lines. The findings demonstrated effective growth inhibition, suggesting its viability as a therapeutic agent in cancer treatment.

Mechanism of Action

The biological activity of ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The presence of the phenyl and methyl groups enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electronic Effects :

    • The trifluoromethyl (-CF₃) group in ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate increases electron-withdrawing character, enhancing resistance to hydrolysis compared to the methyl analog .
    • Halogenated derivatives (e.g., 4-chlorophenyl substituent) exhibit stronger halogen bonding in crystal structures, as seen in Hirshfeld surface analyses .
  • Hydrogen Bonding :

    • The ethyl ester group in the target compound facilitates C–H···O interactions, whereas analogs with methyl esters (e.g., methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate) show weaker hydrogen-bonding networks .

Biological Activity

Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C₁₈H₁₉N₂O₂
Molecular Weight : 297.36 g/mol
Functional Groups : Contains a carboxylate group, a methyl group, and a phenyl group attached to the pyrazole ring.

This compound interacts with various biological targets, leading to multiple pharmacological effects. The mechanisms include:

  • Nucleophilic Addition : The compound can undergo nucleophilic addition reactions, crucial for its reactivity.
  • Intramolecular Cyclization : This reaction can lead to the formation of more complex structures.
  • Elimination Reactions : These reactions can contribute to its biological activity by modifying the compound's structure.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These activities suggest potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has demonstrated promising anticancer effects in vitro. Research indicates that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

This compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a study aimed at developing new antibacterial agents, this compound derivatives were synthesized and tested against common pathogens. Results indicated significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin .

Study 2: Anticancer Potential

A series of experiments evaluated the anticancer potential of this compound against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .

Comparative Analysis

To understand its biological activity in relation to similar compounds, a comparison table is provided below:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC₁₈H₁₉N₂O₂Contains both methyl and phenyl substituentsAntimicrobial, Anticancer
Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylateC₁₈H₁₉ClN₂O₂Chlorine substituent enhances reactivityEnhanced antibacterial activity
Methyl 1-(4-chlorophenyl)-3-methylpyrazoleC₁₄H₁₃ClN₂Lacks carboxylic acid groupLimited biological activity

Q & A

Q. First Aid :

  • Skin contact: Wash with soap/water for 15 minutes.
  • Eye exposure: Rinse with water for 15 minutes; seek medical attention .

Advanced: How can contradictions in reaction yields be resolved when modifying substituents?

Methodological Answer:
Contradictions often arise from steric/electronic effects of substituents. To address this:

Optimize Reaction Conditions :

  • Use high-throughput screening to test catalysts (e.g., Pd/C vs. CuI).
  • Adjust solvent polarity (e.g., DMF for polar intermediates).

Mechanistic Analysis :

  • Perform DFT calculations to predict steric hindrance or electronic effects of substituents.
  • Validate with kinetic studies (e.g., monitoring reaction progress via HPLC).

Example : Substituting phenyl with 4-fluorophenyl increased yield by 15% due to reduced steric hindrance .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 enzyme). Focus on hydrogen bonding and π-π stacking interactions with the pyrazole ring.
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .

Case Study : Docking studies revealed strong binding affinity (−8.2 kcal/mol) for the pyrazole ring with the active site of a kinase target, suggesting potential anticancer activity .

Advanced: What strategies improve reaction scalability for derivatives?

Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions.
  • Catalyst Optimization : Immobilized catalysts (e.g., silica-supported Pd) reduce leaching and improve recyclability.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures .

Data Example : A flow reactor system increased yield from 65% to 82% for a trifluoromethyl derivative .

Advanced: How does substituent position affect biological activity in pyrazole derivatives?

Methodological Answer:

  • Positional Isomerism : The 3-methyl group enhances lipophilicity, improving membrane permeability.
  • Bioisosteric Replacement : Replacing phenyl with 4-fluorophenyl boosts metabolic stability.
  • SAR Studies : Compare IC50 values against analogs (e.g., methyl vs. tert-butyl esters) to identify critical substituents .

Example : A 3-methyl analog showed 10× higher anti-inflammatory activity than its 5-methyl counterpart due to better target fit .

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